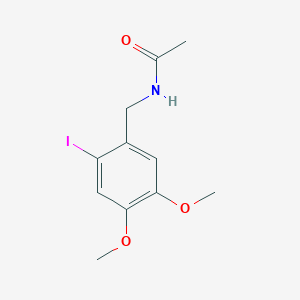
4-methylphenyl 1-(methylsulfanyl)-1-propenyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylphenyl 1-(methylsulfanyl)-1-propenyl sulfone is an organic compound that contains a sulfide group attached to a propenyl chain and a tosyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-tosyl-1-propenyl sulfide typically involves the reaction of methyl 1-propenyl sulfide with tosyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for methyl 1-tosyl-1-propenyl sulfide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-methylphenyl 1-(methylsulfanyl)-1-propenyl sulfone undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to avoid over-oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiols and sulfides.
Applications De Recherche Scientifique
4-methylphenyl 1-(methylsulfanyl)-1-propenyl sulfone has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential biological activities and as a building block for drug development.
Material Science: It is used in the preparation of functional materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 1-tosyl-1-propenyl sulfide involves its ability to undergo various chemical transformations. The tosyl group acts as a good leaving group, facilitating substitution reactions. The sulfide group can participate in oxidation and reduction reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-propenyl sulfide: Lacks the tosyl group, making it less reactive in substitution reactions.
Tosylates and Mesylates: Compounds like tosyl chloride and mesyl chloride are similar in that they contain sulfonate groups, but they differ in their specific chemical properties and reactivities.
Uniqueness
4-methylphenyl 1-(methylsulfanyl)-1-propenyl sulfone is unique due to the presence of both the tosyl and sulfide groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C11H14O2S2 |
|---|---|
Poids moléculaire |
242.4g/mol |
Nom IUPAC |
1-methyl-4-[(E)-1-methylsulfanylprop-1-enyl]sulfonylbenzene |
InChI |
InChI=1S/C11H14O2S2/c1-4-11(14-3)15(12,13)10-7-5-9(2)6-8-10/h4-8H,1-3H3/b11-4+ |
Clé InChI |
GACPUYIAZRTGAD-NYYWCZLTSA-N |
SMILES |
CC=C(SC)S(=O)(=O)C1=CC=C(C=C1)C |
SMILES isomérique |
C/C=C(\SC)/S(=O)(=O)C1=CC=C(C=C1)C |
SMILES canonique |
CC=C(SC)S(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B420261.png)
![methyl 1-[(benzylsulfanyl)carbothioyl]-1-cyano-2(1H)-isoquinolinecarboxylate](/img/structure/B420262.png)
![6-(Acetyloxy)-1-methoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9-tetraen-3-yl acetate](/img/structure/B420263.png)




![4-[(Acetylamino)methyl]-2-(acetyloxy)phenyl acetate](/img/structure/B420272.png)

![Methyl ethyl[(2-oxocyclohexyl)(phenyl)methyl]carbamate](/img/structure/B420278.png)




